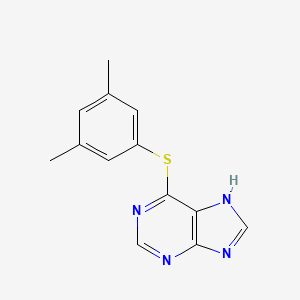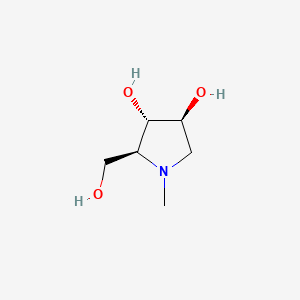![molecular formula C16H16ClN3O2 B15211883 Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]- CAS No. 393855-79-3](/img/structure/B15211883.png)
Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is a complex organic compound that features a pyrimidine ring substituted with a 4-chlorophenyl ethynyl group and an ethoxyethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multiple steps:
Formation of the 4-chlorophenyl ethynyl intermediate: This step involves the coupling of 4-chlorophenylacetylene with a suitable halide using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Synthesis of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors, such as amidines and β-dicarbonyl compounds.
Coupling of the pyrimidine core with the 4-chlorophenyl ethynyl intermediate: This step involves the use of a suitable base and solvent to facilitate the coupling reaction.
Introduction of the ethoxyethanol moiety: The final step involves the reaction of the coupled product with ethoxyethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the ethynyl group, potentially leading to the formation of dihydropyrimidine derivatives or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethynyl and pyrimidine moieties may play a crucial role in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminopyrimidin-4(3H)-one: This compound shares the pyrimidine core but lacks the ethynyl and ethoxyethanol moieties.
4-chlorophenylacetylene: This compound shares the 4-chlorophenyl ethynyl group but lacks the pyrimidine and ethoxyethanol moieties.
Ethoxyethanol: This compound shares the ethoxyethanol moiety but lacks the pyrimidine and ethynyl groups.
Uniqueness
2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
393855-79-3 |
|---|---|
Molekularformel |
C16H16ClN3O2 |
Molekulargewicht |
317.77 g/mol |
IUPAC-Name |
2-[2-[[5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-5-2-13(3-6-15)1-4-14-11-18-12-20-16(14)19-7-9-22-10-8-21/h2-3,5-6,11-12,21H,7-10H2,(H,18,19,20) |
InChI-Schlüssel |
ISHIOBAYEDRCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CN=CN=C2NCCOCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
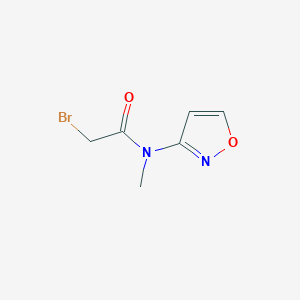
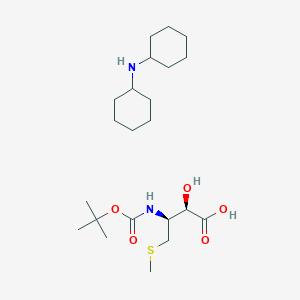
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
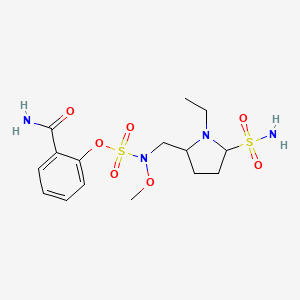
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
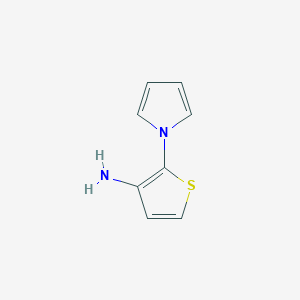
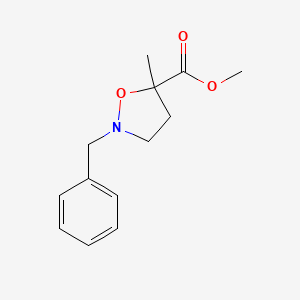
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)

![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
